Boc-D-Phe(4-Guad-Pmc)-OH
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Overview
Description
Boc-D-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and contains protective groups that facilitate its incorporation into peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-Guad-Pmc)-OH typically involves the protection of the amino and carboxyl groups of phenylalanine. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group, while the carboxyl group is often protected by esterification. The guanidine group is introduced through a series of reactions involving appropriate reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-Phe(4-Guad-Pmc)-OH can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the guanidine group.
Substitution: The protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products: The major products depend on the specific reactions and conditions used. For example, deprotection of the Boc group yields the free amine.
Scientific Research Applications
Chemistry: Boc-D-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Boc-D-Phe(4-Guad-Pmc)-OH involves its incorporation into peptides. The protective groups facilitate selective reactions, allowing for the sequential addition of amino acids in peptide synthesis. The guanidine group may interact with specific molecular targets, influencing the biological activity of the resulting peptides.
Comparison with Similar Compounds
Boc-D-Phe-OH: Lacks the guanidine group.
Boc-Lys(4-Guad-Pmc)-OH: Contains a lysine residue instead of phenylalanine.
Fmoc-D-Phe(4-Guad-Pmc)-OH: Uses a different protective group (Fmoc) for the amino group.
Uniqueness: Boc-D-Phe(4-Guad-Pmc)-OH is unique due to the presence of both Boc and guanidine protective groups, which provide specific reactivity and stability during peptide synthesis.
Properties
Molecular Formula |
C29H40N4O7S |
---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m1/s1 |
InChI Key |
ZLDDTVFZJTYADC-JOCHJYFZSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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